molecular formula C14H14ClNO2 B1424904 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide CAS No. 1225890-90-3

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide

Cat. No. B1424904
M. Wt: 263.72 g/mol
InChI Key: CGYGCUMMGCNLNT-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide” is a chemical compound with the CAS Number: 1225890-90-3 . It has a molecular weight of 263.72 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of ethyl 2-cyano-3-ethoxyacrylate and 2-(naphthalen-2-yloxy)acetohydrazide in dry ethanol was heated with stirring under reflux for 2 hours . The solid formed on cooling to room temperature .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17) . The compound crystallizes with half a molecule of 2-(naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide and half a water molecule in the asymmetric unit .


Physical And Chemical Properties Analysis

The compound has a melting point of 117-118°C . It is a powder at room temperature .

Scientific Research Applications

Co-Crystal Formation

  • 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is involved in forming co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals exhibit unique structural characteristics and could have implications in materials science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009).

Synthesis of Novel Derivatives

  • The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives has been reported. Such derivatives could be useful in the development of new chemical entities for various applications (Yang Jing, 2010).

Anti-Parkinson's Activity

  • 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide derivatives have been studied for their potential anti-Parkinson's activity. This includes research on thiazolidinone derivatives, which showed significant activity in animal models (Gomathy et al., 2012).

Local Anesthetic Activity

  • Certain derivatives, like N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide, have been evaluated for their local anesthetic activities, showing comparable results to known anesthetics like lidocaine (Jindal et al., 2003).

Catalytic Applications

  • Magnetic nanoparticles of Fe3O4 have been used as catalysts for synthesizing N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasonic irradiation, showcasing its potential in green chemistry and organic synthesis (Mokhtary & Torabi, 2017).

Anti-HIV Activity

  • Derivatives of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide have been synthesized and evaluated for their anti-HIV activity. This demonstrates the compound's potential use in medicinal chemistry and drug development (Hamad et al., 2010).

Antitumor Activity

  • Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a related compound, has shown distinct inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Liu et al., 2018).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with the compound include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of “2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the cytotoxic effects observed for related compounds , it may be of interest to investigate its potential use in medical applications.

properties

IUPAC Name

2-chloro-N-(2-naphthalen-2-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYGCUMMGCNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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